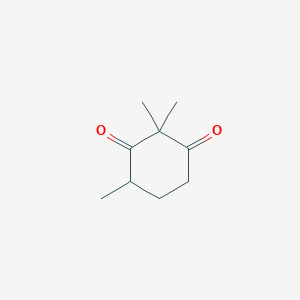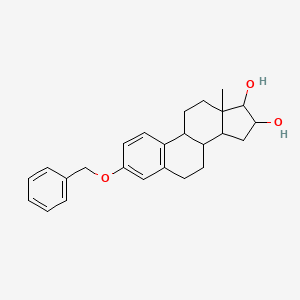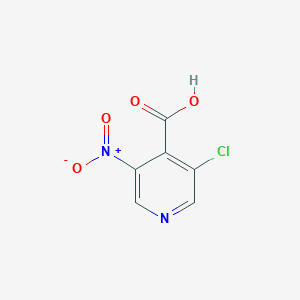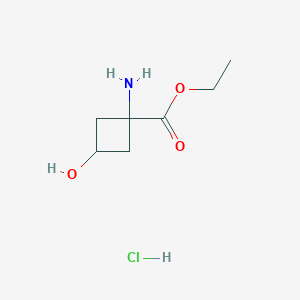
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is a chemical compound with the molecular formula C11H23NO2S·HCl. It is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is often used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride typically involves the esterification of L-cysteine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to protein structure and function, as it can mimic natural cysteine residues.
Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of various chemicals and materials.
作用机制
The mechanism of action of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride involves its interaction with biological molecules through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The ester group can also undergo hydrolysis to release the active L-cysteine, which can participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
L-Cysteine: The parent amino acid, which lacks the ester and tert-butyl groups.
N-Acetyl-L-Cysteine: A derivative of L-cysteine with an acetyl group.
S-Methyl-L-Cysteine: A derivative with a methyl group attached to the sulfur atom.
Uniqueness
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is unique due to its ester and tert-butyl groups, which confer different chemical properties compared to other cysteine derivatives. These modifications can enhance its stability and reactivity, making it useful in specific research and industrial applications.
属性
CAS 编号 |
2481-11-0 |
|---|---|
分子式 |
C11H24ClNO2S |
分子量 |
269.83 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-amino-3-tert-butylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2S.ClH/c1-10(2,3)14-9(13)8(12)7-15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1 |
InChI 键 |
JNQLPCVORPCFPH-QRPNPIFTSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C)(C)C)N.Cl |
规范 SMILES |
CC(C)(C)OC(=O)C(CSC(C)(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one](/img/structure/B12281377.png)



![Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12281401.png)

![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)


![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)

![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)

